

Technical Support Center: AF555 NHS Photostability and Anti-fade Reagents

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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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Welcome to the technical support center for Alexa Fluor™ 555 (AF555) NHS ester and associated anti-fade reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

AF555 NHS Ester: Properties and Handling

Q1: What are the spectral properties of AF555?

AF555 is a bright, orange-red fluorescent dye with an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm.^{[1][2][3]} It is spectrally similar to Cy®3, TRITC, and iFluor® 555.^{[1][4]}

Table 1: Spectral Properties of AF555

Property	Value
Excitation Maximum	~555 nm ^{[1][2]}
Emission Maximum	~565 nm ^{[1][2]}
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹ ^[1]
Quantum Yield	~0.10 ^[5]

Q2: How should I store and handle **AF555 NHS** ester?

AF555 NHS ester is sensitive to light and moisture. For long-term storage (up to one year), it should be stored at -20°C to -80°C, desiccated, and protected from light.[6] For transportation, it can be kept at room temperature for up to three weeks.[7] Once dissolved in a solvent like DMSO or DMF, the solution's shelf-life may be reduced, even when stored at -20°C.[6]

Anti-Fade Reagents

Q3: Why is an anti-fade reagent necessary when imaging AF555?

All fluorophores, including AF555, are susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[8][9] This leads to a decrease in fluorescence signal over time, which can compromise image quality and quantitative analysis.[8] Anti-fade reagents contain chemicals that scavenge reactive oxygen species, which are major contributors to photobleaching, thereby preserving the fluorescent signal.[10][11]

Q4: Which anti-fade reagents are recommended for use with AF555?

Several commercial anti-fade reagents are effective with Alexa Fluor™ dyes, including AF555. ProLong™ Gold and SlowFade™ Gold are specifically recommended for use with Alexa Fluor™ dyes.[12][13] Other reagents like Fluoro-Long™ have also been confirmed to be compatible with AF555.

Table 2: Common Anti-Fade Reagents for AF555

Reagent	Refractive Index	Curing Time	Key Features
ProLong™ Gold	1.47	~24 hours[14][15]	Hard-setting, good for long-term storage.[16]
SlowFade™ Gold	1.42[12]	Non-curing	Allows for immediate imaging.[12]
ProLong™ Diamond	1.47	~24 hours[17]	Offers high photostability.[12]
Vectashield®	~1.47 (cured)[18]	Hard-setting or non-setting	Widely used, but may not be optimal for all cyanine-based dyes. [13]

Q5: Can I make my own anti-fade mounting medium?

While commercial formulations are optimized for performance and convenience, it is possible to prepare your own anti-fade medium. Common recipes include reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol and buffer solution.[13]

However, consistency and effectiveness can vary, and some homemade reagents may not be compatible with all dyes.[13][18]

Troubleshooting Guides

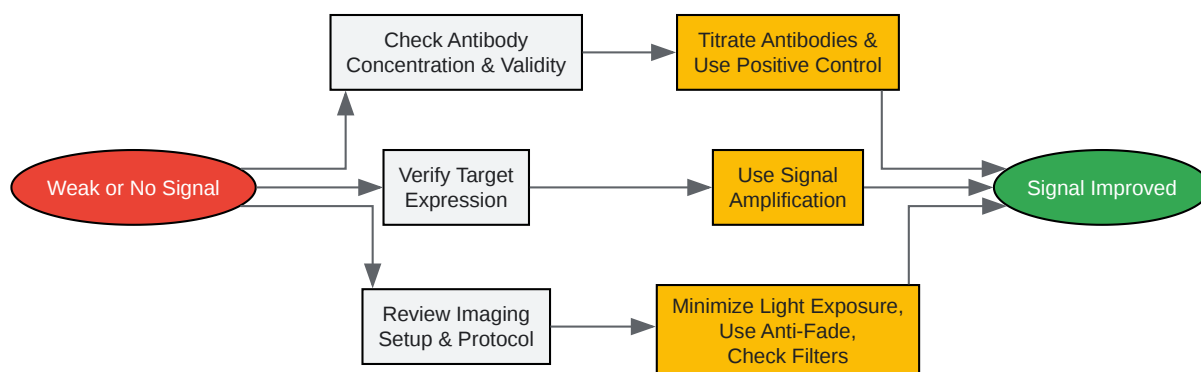
Problem 1: Weak or No AF555 Signal

A faint or absent fluorescent signal can be a significant roadblock in imaging experiments. Use the following guide to diagnose and resolve this issue.

Table 3: Troubleshooting Weak or No AF555 Signal

Potential Cause	Recommended Solution
Suboptimal Antibody Concentration	Perform a titration to determine the optimal concentration for your primary and secondary antibodies. [19] [20]
Poor Primary Antibody Performance	Verify that the primary antibody is validated for your application and use a positive control to confirm its functionality. [19] [20]
Incompatible Secondary Antibody	Ensure the secondary antibody is specific to the species of the primary antibody and has been cross-adsorbed to minimize non-specific binding. [20]
Low Target Protein Expression	Confirm protein expression using an alternative method like a western blot. Consider using a signal amplification technique if the target is known to have low abundance. [21]
Photobleaching	Minimize the sample's exposure to excitation light. [8] [9] Use an anti-fade mounting medium and reduce the intensity and duration of illumination. [8] [11]
Incorrect Filter Sets	Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of AF555. [22]
Sample Storage Issues	Image freshly prepared slides when possible, as antigenicity can decrease over time. Store samples protected from light. [21]

Logical Diagram: Troubleshooting Weak Signal



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Caption: A workflow for diagnosing and resolving issues of weak or no fluorescence signal.

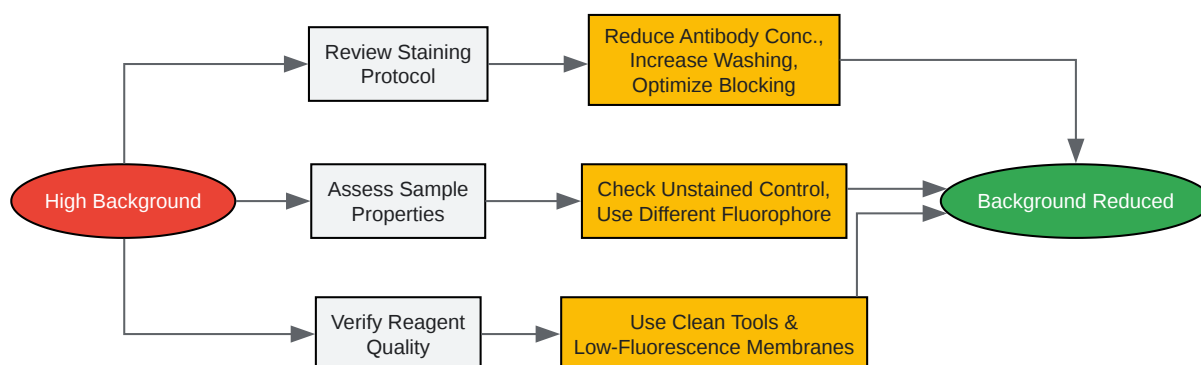
Problem 2: High Background Fluorescence

Excessive background signal can obscure specific staining and reduce the signal-to-noise ratio. The following table and diagram provide a systematic approach to troubleshooting high background.

Table 4: Troubleshooting High Background Fluorescence

Potential Cause	Recommended Solution
Excessive Antibody Concentration	Reduce the concentration of primary and/or secondary antibodies.[23]
Insufficient Washing	Increase the number and duration of wash steps to remove unbound antibodies.[23][24] Consider adding a mild detergent like Tween-20 to the wash buffer.[23]
Non-Specific Antibody Binding	Use a blocking buffer (e.g., normal serum from the species of the secondary antibody or BSA) to block non-specific sites.[24] Ensure secondary antibodies are cross-adsorbed.[20]
Autofluorescence	Check for autofluorescence in an unstained control sample. If present, consider using a different fluorophore with a longer wavelength or use a spectral unmixing tool if available.[23]
Contaminated Reagents or Membrane	Use clean tools and incubation trays.[25] For western blotting, consider using a low-fluorescence PVDF membrane.[25]
Drying of Sample	Ensure the sample remains hydrated throughout the staining and mounting process.[25]

Logical Diagram: Troubleshooting High Background



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Caption: A decision tree for identifying and mitigating sources of high background fluorescence.

Experimental Protocols

Protocol 1: General Protein Labeling with AF555 NHS Ester

This protocol provides a general procedure for conjugating **AF555 NHS** ester to proteins, such as antibodies.^{[6][26]}

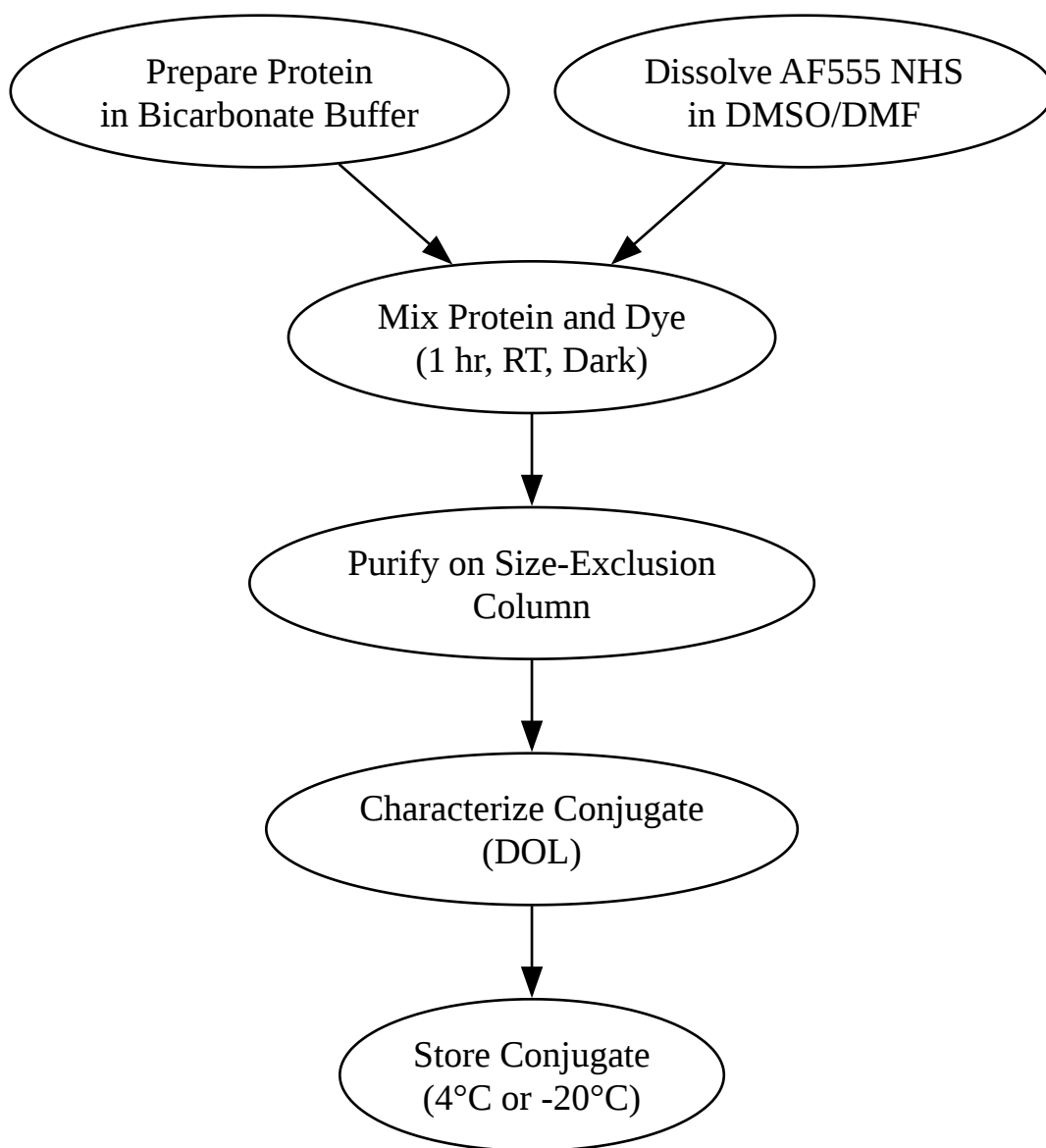
Materials:

- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
- **AF555 NHS** ester
- Anhydrous DMSO or DMF
- 1 M Sodium Bicarbonate (pH 8.3-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.^[27] If the protein is in a buffer containing amines (like Tris), it must be dialyzed against an amine-free buffer.
- Prepare the Dye Stock Solution:
 - Allow the vial of **AF555 NHS** ester to warm to room temperature.
 - Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.^{[6][28]}

- Labeling Reaction:
 - While gently stirring, add the dye stock solution to the protein solution. A common starting point is a 8-15 fold molar excess of dye to protein.[\[27\]](#)[\[29\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[6\]](#)
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[\[26\]](#)
 - Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Determine Degree of Labeling (Optional):
 - Measure the absorbance of the conjugate at 280 nm and 555 nm to calculate the protein concentration and the degree of labeling.
- Storage:
 - Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[\[6\]](#)



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Caption: The process for mounting fixed cell samples using ProLong Gold anti-fade reagent.

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